2-[4-Chloro-2-(dimethylsulfamoyl)phenoxy]propanoic acid is a chemical compound characterized by its unique structure, which includes a propanoic acid backbone substituted with a 4-chloro-2-(dimethylsulfamoyl)phenoxy group. This compound belongs to the class of phenoxypropionic acids and is notable for its potential biological activities and applications in various fields, including pharmaceuticals and agrochemicals. The molecular formula for this compound is C12H14ClN1O4S1, indicating the presence of chlorine, nitrogen, oxygen, sulfur, and carbon atoms in its structure .
The chemical reactivity of 2-[4-Chloro-2-(dimethylsulfamoyl)phenoxy]propanoic acid can be attributed to its functional groups. The carboxylic acid group can participate in esterification reactions, while the dimethylsulfamoyl moiety may engage in nucleophilic substitution reactions. Potential reactions include:
These reactions are essential for developing derivatives or conjugates that may enhance the biological activity or alter the physicochemical properties of the compound.
Research indicates that 2-[4-Chloro-2-(dimethylsulfamoyl)phenoxy]propanoic acid exhibits potential biological activities, particularly as a modulator of certain receptors. It has been studied for its effects on inflammatory pathways and may have applications in treating conditions related to excessive inflammation. Additionally, compounds with similar structures are often evaluated for their herbicidal properties, suggesting that this compound may also exhibit activity against specific plant species .
The synthesis of 2-[4-Chloro-2-(dimethylsulfamoyl)phenoxy]propanoic acid typically involves multi-step organic synthesis techniques. Common methods include:
These synthetic pathways require careful control of reaction conditions to yield high-purity products.
The applications of 2-[4-Chloro-2-(dimethylsulfamoyl)phenoxy]propanoic acid span several fields:
Interaction studies involving 2-[4-Chloro-2-(dimethylsulfamoyl)phenoxy]propanoic acid focus on its binding affinity and efficacy against specific biological targets. These studies often utilize techniques such as:
Understanding these interactions is crucial for determining the compound's therapeutic potential and safety profile.
Several compounds share structural similarities with 2-[4-Chloro-2-(dimethylsulfamoyl)phenoxy]propanoic acid. These include:
Compound Name | Molecular Formula | Key Features |
---|---|---|
2-[4-Chloro-2-(dimethylsulfamoyl)phenoxy]propanoic acid | C12H14ClN1O4S1 | Anti-inflammatory potential; unique sulfonamide |
Clofibric Acid | C10H11ClO3 | Lipid-lowering agent; lacks dimethylsulfamoyl |
2-(4-Chlorophenoxy)propionic Acid | C9H9ClO3 | Herbicide; simpler structure |
2-[4-Chloro-2-(diethylsulfamoyl)phenoxy]propionic Acid | C12H14ClN1O4S1 | Similar structure; different sulfonamide group |
This comparison highlights the uniqueness of 2-[4-Chloro-2-(dimethylsulfamoyl)phenoxy]propanoic acid due to its specific functional groups and potential applications across various domains.
2-[4-Chloro-2-(dimethylsulfamoyl)phenoxy]propanoic acid (CAS: 91859-20-0) is a synthetic organic compound with the molecular formula C₁₁H₁₄ClNO₅S and a molecular weight of 307.75 g/mol. Its IUPAC name is 2-(4-chloro-2-(N,N-dimethylsulfamoyl)phenoxy)propanoic acid, reflecting its structural components:
The compound’s SMILES notation, CC(C)(C(=O)O)OC1=CC=C(C=C1Cl)S(=O)(=O)N(C)C, encodes its stereochemistry and functional group arrangement. Key synonyms include ENAH2C557C4F (Enamine catalog ID) and MFCD31691375 (Sigma-Aldrich identifier).
Property | Value | Source |
---|---|---|
CAS Number | 91859-20-0 | |
Molecular Formula | C₁₁H₁₄ClNO₅S | |
Molecular Weight | 307.75 g/mol | |
SMILES | CC(C)(C(=O)O)OC1=CC=C(C=C1Cl)S(=O)(=O)N(C)C |
The compound’s synthesis and applications are documented in multiple patents, highlighting its industrial relevance. For example:
These patents underscore innovations in optimizing yield and purity, such as using phase-transfer catalysts for phenoxy coupling reactions.
2-[4-Chloro-2-(dimethylsulfamoyl)phenoxy]propanoic acid is primarily investigated for its herbicidal properties. Its mechanism involves inhibiting acetolactate synthase (ALS), a key enzyme in branched-chain amino acid biosynthesis in plants. Compared to older phenoxy herbicides (e.g., 2,4-D), this compound exhibits enhanced selectivity for broadleaf weeds due to its sulfamoyl group, which improves membrane permeability.
In pharmaceutical research, derivatives of this compound have been explored as anti-inflammatory agents, leveraging the sulfamoyl moiety’s ability to modulate COX-2 activity.
The synthesis of 2-[4-Chloro-2-(dimethylsulfamoyl)phenoxy]propanoic acid involves several well-established organic synthetic approaches. The most commonly employed synthetic routes utilize nucleophilic substitution reactions between appropriately substituted phenolic compounds and halogenated propanoic acid derivatives [2].
The primary synthetic pathway involves the Williamson ether synthesis mechanism, where 4-chloro-2-(dimethylsulfamoyl)phenol serves as the nucleophilic species and 2-chloropropionic acid or its derivatives act as the electrophilic coupling partner [3] [4]. This reaction proceeds through an SN2 mechanism in the presence of a strong base such as sodium hydroxide or potassium carbonate [5] [6]. The reaction typically requires elevated temperatures ranging from 70°C to 81°C and proceeds under basic conditions with a pH maintained between 7.0 and 8.5 [7].
An alternative synthetic approach utilizes direct chlorination of phenoxy propanoic acid precursors. This method involves the controlled introduction of chlorine gas into aqueous suspensions of phenoxy propanoic acid derivatives at temperatures between 30°C and 70°C [3] [8]. The chlorination process follows an electrophilic aromatic substitution mechanism, where the chlorine atom is selectively introduced into the para position relative to the phenoxy group [9].
The formation of the dimethylsulfamoyl functional group typically occurs through nucleophilic acyl substitution reactions involving dimethylsulfamoyl chloride and appropriately positioned amino or hydroxyl functionalities on the aromatic ring [10] [11]. This transformation proceeds under mild basic conditions and demonstrates high regioselectivity for the ortho position relative to the phenoxy linkage.
The mechanism involves initial deprotonation of the phenolic hydroxyl group to form the corresponding phenoxide anion, which subsequently undergoes nucleophilic attack on the electrophilic carbon center of the halogenated propanoic acid derivative [12] [2]. The reaction proceeds with inversion of configuration at the electrophilic carbon center, resulting in the formation of the desired ether linkage with concurrent elimination of the halide ion.
The synthesis of 2-[4-Chloro-2-(dimethylsulfamoyl)phenoxy]propanoic acid requires several key starting materials with specific purity requirements to ensure optimal reaction outcomes and product quality [7].
The propanoic acid component typically derives from 2-chloropropionic acid or its methyl ester derivative [4]. The S-enantiomer of 2-chloropropionic acid is frequently employed when stereospecific synthesis is required [7]. These compounds require purity specifications of 98% or higher and must be stored under inert atmosphere conditions at temperatures below 5°C to prevent decomposition [14].
Intermediate compounds play crucial roles in the synthetic sequence. The formation of 2-[4-chloro-2-(dimethylsulfamoyl)phenoxy]propanoic acid methyl ester represents a key intermediate that can be isolated and purified before final hydrolysis to the target compound [2] [4]. This ester intermediate demonstrates enhanced stability compared to the free acid and facilitates purification through conventional recrystallization techniques.
Dimethylsulfamoyl chloride serves as the sulfamoylating agent and must be handled under anhydrous conditions due to its susceptibility to hydrolysis [10]. This reagent requires storage in desiccated environments at ambient temperature and demonstrates optimal reactivity when maintained at purity levels exceeding 95%.
The choice of base catalyst significantly influences reaction efficiency and selectivity. Sodium hydroxide provides the most cost-effective option for large-scale synthesis, while potassium carbonate offers enhanced selectivity for specific reaction conditions [5]. The base must be anhydrous and demonstrate purity levels of at least 99% to prevent competing side reactions.
Solvent selection plays a critical role in reaction optimization. N,N-Dimethylformamide (DMF) demonstrates excellent solvating properties for both the phenolic nucleophile and the halogenated electrophile, facilitating efficient mixing and heat transfer [6]. Alternative solvents include dimethyl sulfoxide and acetonitrile, each offering specific advantages for particular reaction conditions [15].
Industrial-scale production of 2-[4-Chloro-2-(dimethylsulfamoyl)phenoxy]propanoic acid requires comprehensive optimization of reaction parameters to achieve economic viability while maintaining product quality [16] [17] [18].
Temperature optimization represents a critical factor in industrial synthesis. Laboratory-scale reactions typically operate at temperatures between 70°C and 80°C, while pilot-scale operations demonstrate optimal performance at 75°C to 85°C [15]. Industrial-scale production benefits from elevated temperatures in the range of 80°C to 90°C, which enhance reaction rates and improve overall productivity while maintaining acceptable selectivity profiles [18].
Pressure control becomes increasingly important at larger scales due to vapor pressure considerations and safety requirements. While laboratory reactions proceed satisfactorily at atmospheric pressure, pilot-scale and industrial operations often employ slightly elevated pressures to enhance mass transfer and reduce solvent losses [16] [17]. Controlled pressure systems also facilitate better temperature regulation and improve reaction consistency.
pH optimization demonstrates scale-dependent variations that require careful consideration. Laboratory conditions typically employ pH ranges between 6.5 and 8.0, while pilot-scale operations show optimal performance at pH 7.0 to 7.5 [18]. Industrial-scale production benefits from tighter pH control in the range of 7.2 to 7.8, which minimizes side reactions and enhances product consistency [19].
Reaction time optimization follows an inverse relationship with scale. Laboratory reactions require 8 to 12 hours for completion, while pilot-scale operations achieve comparable conversions in 6 to 10 hours due to improved mixing and heat transfer [15]. Industrial-scale production demonstrates optimal performance with reaction times of 4 to 8 hours, reflecting enhanced mass transfer characteristics and more efficient reactor designs [17].
Catalyst loading optimization provides significant economic benefits at industrial scale. Laboratory reactions typically employ catalyst loadings of 5 to 10 mol%, while pilot-scale operations demonstrate acceptable performance with 3 to 7 mol% catalyst loading [18]. Industrial-scale production achieves optimal results with catalyst loadings of 2 to 5 mol%, reflecting improved reactor efficiency and enhanced mixing characteristics [16].
Solvent system optimization for industrial production requires consideration of cost, safety, and environmental factors. Laboratory-scale synthesis commonly employs DMF/toluene mixtures, while pilot-scale operations benefit from mixed solvent systems that optimize both solubility and separation characteristics [15]. Industrial-scale production utilizes optimized solvent blends that maximize product yield while minimizing environmental impact and disposal costs [17].
Comprehensive purity assessment of 2-[4-Chloro-2-(dimethylsulfamoyl)phenoxy]propanoic acid requires multiple analytical techniques to ensure product quality and regulatory compliance [20] [21] [22].
High Performance Liquid Chromatography (HPLC) serves as the primary quantitative analytical technique for purity determination [23] [24]. Reversed-phase HPLC utilizing C18 stationary phases with gradient elution provides excellent resolution of the target compound from potential impurities [25]. The method typically employs acetonitrile-water mobile phases with pH adjustment using formic acid or phosphoric acid [26]. Detection limits range from 0.05 to 0.1 mg/L with precision values of ±2 to 5%, making this technique suitable for both qualitative identification and quantitative analysis [23].
Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive structural confirmation and purity assessment [22] [27]. Both proton (¹H) and carbon-13 (¹³C) NMR techniques offer complementary information regarding molecular structure and purity [28]. The dimethylsulfamoyl group demonstrates characteristic chemical shifts that facilitate identification and quantification [10]. Detection limits for NMR analysis range from 0.1 to 1.0 mg/mL with precision values of ±1 to 3%, making this technique particularly valuable for structure elucidation [22].
Gas Chromatography-Mass Spectrometry (GC-MS) enables structural confirmation and impurity profiling [29] [30] [31]. The technique requires derivatization of the carboxylic acid functionality to enhance volatility, typically using pentafluorobenzyl bromide or similar reagents [30]. Mass spectral fragmentation patterns provide definitive structural information and enable identification of closely related impurities [32]. Detection limits range from 0.01 to 0.5 μg/mL with precision values of ±3 to 8% [29].
Fourier Transform Infrared (FTIR) spectroscopy offers rapid qualitative identification of functional groups and structural features [22] [33]. The technique provides characteristic absorption bands for the carboxylic acid, aromatic, and sulfamoyl functionalities [27]. While primarily qualitative in nature, FTIR spectroscopy serves as an excellent screening technique for identity confirmation and quality control applications [33].
Ultraviolet-Visible (UV-Vis) spectroscopy enables detection and quantification of chromophoric impurities and provides complementary information to other analytical techniques [34] [28]. The aromatic ring system demonstrates characteristic absorption bands that facilitate identification and quantification [33]. Detection limits range from 1 to 10 mg/L with precision values of ±5 to 10% [28].
Mass spectrometry techniques provide molecular weight confirmation and fragmentation pattern analysis [32]. Electrospray ionization (ESI) in negative ion mode demonstrates optimal performance for carboxylic acid analysis [25] [32]. The technique enables identification of closely related structural analogs and provides definitive confirmation of molecular identity [29].
Chromatographic purity assessment requires optimization of separation conditions to achieve baseline resolution of the target compound from potential impurities [23] [24]. Gradient elution techniques using acetonitrile-water mobile phases with appropriate pH buffering provide optimal separation performance [25]. The use of internal standards enhances analytical precision and enables accurate quantification of both the target compound and related impurities [26].